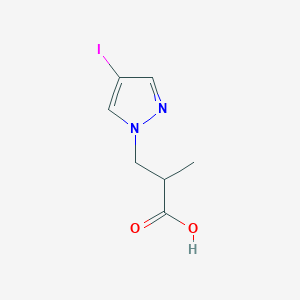
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate (DDP) is an organic compound that has been studied for its potential applications in scientific research. DDP is a derivative of isoindole, a heterocyclic compound found in a variety of natural products, and is known for its high solubility in organic solvents. It has been used in a variety of laboratory experiments, including those involving enzyme inhibition, protein-ligand binding, and DNA-ligand binding.
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate has been used in a variety of scientific research applications. It has been used in enzyme inhibition studies, as a substrate for protein-ligand binding, and as a substrate for DNA-ligand binding. Additionally, it has been used to study the activity of various enzymes, such as acetylcholinesterase and proteases.
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate binds to the active site of enzymes and inhibits their activity. This inhibition may be due to the presence of a phenolic group, which is thought to interact with the active site of the enzyme. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is thought to interact with the active site of DNA and proteins, which may explain its use in DNA-ligand binding studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate are not fully understood. However, it is believed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate may have a variety of effects on the body, including the inhibition of certain enzymes, the binding of proteins and DNA, and the alteration of physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments is its high solubility in organic solvents. This allows for easier handling and more efficient reaction times. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is relatively inexpensive and can be easily synthesized from readily available chemicals.
However, there are some limitations to using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate in laboratory experiments. For example, the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be toxic in high concentrations, which can limit its use in some experiments.
Orientations Futures
There are a number of potential future directions for research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. These include further studies on the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate, the development of new synthesis methods, and the exploration of potential therapeutic applications. Additionally, further studies on the biochemical and physiological effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential therapeutic applications and its potential toxicity. Finally, further studies on the structure-activity relationship of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate could provide insight into its potential applications in drug design.
Méthodes De Synthèse
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate can be synthesized from isoindole, dimethylphenol, and acetic acid. The reaction starts with the condensation of isoindole and dimethylphenol, which produces a dimethylphenoxyisoindole. This intermediate is then reacted with acetic acid, resulting in the formation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate. The reaction is carried out in the presence of a base, such as potassium carbonate, and occurs at a temperature of approximately 80 °C.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate' involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate. This intermediate is then reacted with sodium hydroxide and acetic anhydride to form the final product.", "Starting Materials": [ "2-(2,6-dimethylphenoxy)acetic acid", "Phthalic anhydride", "Catalyst", "Sodium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: React 2-(2,6-dimethylphenoxy)acetic acid with phthalic anhydride in the presence of a catalyst to form the intermediate 2-(2,6-dimethylphenoxy)phenyl 2-(2,6-dimethylphenoxy)acetate.", "Step 2: React the intermediate with sodium hydroxide and acetic anhydride to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate." ] } | |
Numéro CAS |
903842-88-6 |
Nom du produit |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-dimethylphenoxy)acetate |
Formule moléculaire |
C18H15NO5 |
Poids moléculaire |
325.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




